molecular formula C21H28NO3P B14517115 Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate CAS No. 62614-07-7

Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate

Cat. No.: B14517115
CAS No.: 62614-07-7
M. Wt: 373.4 g/mol
InChI Key: VGZUJVPFHIGHON-UHFFFAOYSA-N
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Description

Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety with a butylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate typically involves the reaction of 9H-fluorene derivatives with diethyl phosphite in the presence of a suitable base. One common method is the Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate. The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to form new carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate enzyme activities. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include diethyl phosphite, diethyl phosphonate, and other fluorenyl phosphonates. These compounds share structural similarities but differ in their specific substituents and functional groups .

Uniqueness

Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate is unique due to the presence of the butylamino group, which can enhance its reactivity and specificity in chemical reactions. This structural feature distinguishes it from other phosphonates and contributes to its diverse applications in research and industry .

Properties

CAS No.

62614-07-7

Molecular Formula

C21H28NO3P

Molecular Weight

373.4 g/mol

IUPAC Name

N-butyl-9-diethoxyphosphorylfluoren-9-amine

InChI

InChI=1S/C21H28NO3P/c1-4-7-16-22-21(26(23,24-5-2)25-6-3)19-14-10-8-12-17(19)18-13-9-11-15-20(18)21/h8-15,22H,4-7,16H2,1-3H3

InChI Key

VGZUJVPFHIGHON-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC

Origin of Product

United States

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